Methyl Gentisate

Description

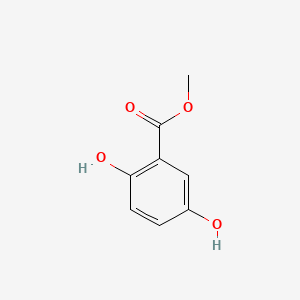

skin lightening agent; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDPKUKRQHHZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175841 | |

| Record name | Methyl dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Methyl 2,5-dihydroxybenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20812 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2150-46-1 | |

| Record name | Methyl 2,5-dihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl gentisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,5-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DIHYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS28B004KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Salicylates in Plants: From Salicylic and Gentisic Acid to their Methylated Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the topic of interest is the methyl gentisate biosynthesis pathway, it is important to note that the scientific literature extensively documents the biosynthesis of the related and highly significant compound, methyl salicylate (B1505791). Gentisic acid is a known plant metabolite, primarily derived from salicylic (B10762653) acid, but a dedicated and prominent pathway for its methylation to this compound is not well-characterized in plants. This guide will, therefore, provide a comprehensive overview of the well-established biosynthesis of salicylic acid, gentisic acid, and methyl salicylate, and discuss the hypothetical formation of this compound.

Core Biosynthetic Pathways of Salicylates in Plants

The biosynthesis of salicylates in plants is a complex process that originates from the shikimate pathway. The central precursor, chorismate, is channeled into various branches of secondary metabolism, leading to the production of salicylic acid (SA), which can be further modified to gentisic acid (GA) or methyl salicylate (MeSA).

The Shikimate Pathway: The Origin of Aromatic Compounds

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate.[1][2][3] This pathway is crucial for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a wide array of aromatic secondary metabolites, including salicylic acid.[1][4] The enzymes of the shikimate pathway are primarily located in the plastids.[2]

Salicylic Acid (SA) Biosynthesis

Plants utilize two distinct pathways for the synthesis of salicylic acid from chorismate: the isochorismate (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[5][6][7]

-

The Isochorismate (ICS) Pathway: This is the major route for SA biosynthesis, especially in response to biotic stress, accounting for over 90% of SA production in plants like Arabidopsis thaliana.[6] In the plastid, chorismate is converted to isochorismate by Isochorismate Synthase (ICS) .[5][6] Isochorismate is then conjugated to glutamate (B1630785) by PBS3 (AVRPPHB SUSCEPTIBLE 3) in the cytosol, forming isochorismoyl-9-glutamate, which can spontaneously break down or be enzymatically converted to salicylic acid.[8]

-

The Phenylalanine Ammonia-Lyase (PAL) Pathway: This pathway also originates from chorismate, which is first converted to phenylalanine. In the cytosol, Phenylalanine Ammonia-Lyase (PAL) converts phenylalanine to trans-cinnamic acid.[8][9] Through a series of reactions involving β-oxidation, trans-cinnamic acid is converted to benzoic acid (BA).[10] Finally, Benzoic Acid 2-Hydroxylase (BA2H) hydroxylates benzoic acid to form salicylic acid.[8]

Gentisic Acid (GA) Biosynthesis

Gentisic acid (2,5-dihydroxybenzoic acid) is a derivative of salicylic acid and acts as an additional signaling molecule in plant defense, particularly in response to certain viral and bacterial pathogens.[3][11][12] The primary route for GA biosynthesis in plants is the 5-hydroxylation of salicylic acid. This reaction is catalyzed by Salicylic Acid 5-Hydroxylase (S5H) , also known as DMR6 (DOWNY MILDEW RESISTANT 6).[5] In tomato, the expression of the SlS5H gene correlates with the accumulation of gentisic acid during pathogen infection.[5] Radiolabeling studies have confirmed that salicylic acid is the immediate precursor of gentisic acid in tomato.[11]

Methyl Salicylate (MeSA) Biosynthesis

The methylation of salicylic acid to produce the volatile compound methyl salicylate is a critical step in plant defense signaling. MeSA can act as a long-distance signal within the plant and as an airborne signal to communicate with other plants and insects.[13][14] This conversion is catalyzed by the enzyme Salicylic Acid Methyltransferase (SAMT) , which belongs to the SABATH family of methyltransferases.[9][15] SAMT utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[16]

Hypothetical this compound Biosynthesis

The biosynthesis of this compound in plants is not a well-documented pathway. However, it is conceivable that a methyltransferase, possibly from the SABATH family, could catalyze the methylation of gentisic acid. The substrate specificity of these enzymes can be variable. For instance, some SAMT enzymes also exhibit activity with benzoic acid.[14][15] Structural studies of SAMT have revealed the key amino acid residues responsible for substrate binding, and mutations in these residues can alter substrate specificity.[16][17] It is plausible that a related, uncharacterized methyltransferase could accept gentisic acid as a substrate, or that a known SAMT could have minor activity towards it. However, to date, this compound has not been widely reported as a significant natural product in plants involved in signaling pathways akin to methyl salicylate.

Diagram of Salicylate Biosynthesis Pathways

Quantitative Data on Salicylate Biosynthesis

The levels of salicylic acid and its derivatives can vary significantly depending on the plant species, tissue, and stress conditions.

Table 1: Concentration of Salicylic Acid (SA) and Methyl Salicylate (MeSA) in Plant Tissues

| Plant Species | Tissue | Condition | SA Concentration (µg/g FW) | MeSA Concentration (µg/g FW) | Reference |

| Solanum lycopersicum (Tomato) | Leaves | Uninfested | ~1.2 | < 0.01 | [14] |

| Solanum lycopersicum (Tomato) | Leaves | M. sexta infestation (72h) | ~0.4 | ~0.04 | [14] |

| Populus alba x P. glandulosa | Leaves | Uninoculated | ~0.02 | ~0.001 | [15] |

| Populus alba x P. glandulosa | Leaves | B. dothidea inoculation (3d) | ~0.01 | ~0.005 | [15] |

| Arabidopsis thaliana (SAMT-OE) | Leaves | Unstressed | Low | High | [14] |

| Arabidopsis thaliana (SAMT-AS) | Leaves | Unstressed | High | Low | [14] |

Note: Concentrations are approximate and can vary based on experimental conditions. FW = Fresh Weight. OE = Overexpressor. AS = Antisense.

Table 2: Kinetic Parameters of Salicylate-Metabolizing Enzymes

| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |

| Salicylate 5-Hydroxylase (S5H) | Ralstonia sp. U2 | Salicylate | 102.79 ± 27.20 | 107.12 ± 14.38 U/g | [18] |

| Salicylic Acid Methyltransferase (SAMT) | Clarkia breweri | Salicylic Acid | 37.0 ± 6.2 | Not specified | [16] |

Note: Kinetic data for plant S5H is limited in the provided search results. The data for S5H is from a bacterial source but is relevant to the conversion of salicylate to gentisate.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of salicylate biosynthesis.

Heterologous Expression and Purification of a Plant Methyltransferase (e.g., SAMT)

This protocol is adapted for the expression of GST-fusion proteins in E. coli.[4][19][20]

-

Transformation: Transform competent E. coli cells (e.g., BL21 strain) with a pGEX vector containing the coding sequence of the methyltransferase. Select transformed colonies on LB agar (B569324) plates with the appropriate antibiotic (e.g., ampicillin).

-

Starter Culture: Inoculate a single colony into 5 mL of LB broth with antibiotic and grow overnight at 37°C with vigorous shaking.

-

Large-Scale Culture: Transfer the overnight culture to a larger volume (e.g., 500 mL) of LB broth with antibiotic. Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.5-0.6.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. To improve protein solubility, the culture temperature can be lowered to 18-30°C for overnight incubation.[21]

-

Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

-

Lysis: Resuspend the cell pellet in ice-cold 1X PBS. Lyse the cells using sonication or a French press.

-

Purification:

-

Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 min at 4°C) to pellet cell debris.

-

Incubate the supernatant with Glutathione-Sepharose beads for 1-3 hours at 4°C with gentle rocking.

-

Wash the beads several times with ice-cold 1X PBS to remove unbound proteins.

-

Elute the GST-fusion protein using an elution buffer containing reduced glutathione (B108866) (e.g., 10 mM glutathione in 50 mM Tris-HCl, pH 8.0).

-

-

Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE and Coomassie blue staining.

In Vitro Methyltransferase Activity Assay

This protocol uses a radioactive-based method to measure the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a substrate.[22]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Substrate (e.g., 1 mM Salicylic Acid or Gentisic Acid)

-

Purified methyltransferase enzyme (e.g., 1-5 µg)

-

[14C]-S-adenosyl-L-methionine (as the methyl donor)

-

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Extraction: Stop the reaction by adding an acid (e.g., HCl). Extract the methylated product (e.g., methyl salicylate) into an organic solvent like ethyl acetate.

-

Quantification: Measure the radioactivity in the organic phase using a liquid scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

-

Controls: Include a no-enzyme control to account for non-enzymatic methylation and a no-substrate control to measure background activity.

Quantification of Salicylates by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of volatile and semi-volatile salicylates from plant tissue.[23][24][25][26]

-

Sample Preparation:

-

Harvest a known amount of fresh plant tissue (e.g., 100-200 mg) and immediately freeze in liquid nitrogen.

-

Grind the tissue to a fine powder.

-

For volatile collection (e.g., MeSA), headspace solid-phase microextraction (SPME) can be used on enclosed plant material.[24]

-

-

Extraction:

-

Extract the powdered tissue with a suitable solvent (e.g., methanol (B129727) or a mixture of isopropanol (B130326) and ethyl acetate).

-

Include an internal standard (e.g., deuterated salicylic acid) for accurate quantification.[27]

-

Vortex and centrifuge to pellet debris.

-

-

Derivatization (for non-volatile compounds like SA and GA):

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Derivatize the sample to increase volatility, for example, by silylation using a reagent like BSTFA.

-

-

GC-MS Analysis:

-

Inject the derivatized sample or the collected volatiles (from SPME) into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the compounds. Program the oven temperature with a gradient to ensure good separation (e.g., start at 50°C, ramp up to 280°C).

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra and retention times to those of authentic standards.

-

Quantify the compounds by integrating the peak areas and comparing them to a standard curve generated with known concentrations of the analytes and the internal standard.

-

Diagram of Experimental Workflow for Salicylate Quantification

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the steps to measure the transcript levels of genes involved in salicylate biosynthesis (e.g., ICS, PAL, S5H, SAMT).[8][10][28][29][30]

-

RNA Extraction:

-

Extract total RNA from frozen, powdered plant tissue using a commercial kit or a CTAB-based method.

-

Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and by gel electrophoresis to check for integrity.

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target genes and at least two stable reference (housekeeping) genes.

-

Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

-

-

Real-Time PCR:

-

Prepare the qPCR reaction mix containing: SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.

-

Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) for each reaction.

-

Normalize the Cq values of the target genes to the geometric mean of the reference genes.

-

Calculate the relative gene expression using the ΔΔCq method or a similar established model.

-

Diagram of Gene Expression Analysis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Salicylic Acid, a Multifaceted Hormone, Combats Abiotic Stresses in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling Cross-Talk between Salicylic and Gentisic Acid in the ‘Candidatus Phytoplasma Solani’ Interaction with Sangiovese Vines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SlS5H silencing reveals specific pathogen-triggered salicylic acid metabolism in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis for Substrate Recognition in the Salicylic Acid Carboxyl Methyltransferase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of salicylic acid in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]

- 9. Salicylic Acid Biosynthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. researchgate.net [researchgate.net]

- 13. The role of methyl salicylate in plant growth under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Overexpression of salicylic acid methyltransferase reduces salicylic acid-mediated pathogen resistance in poplar - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural basis for substrate recognition in the salicylic acid carboxyl methyltransferase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Purification and characterization of salicylate 5-hydroxylase, a three-component monooxygenase from Ralstonia sp. strain U2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdanderson.org [mdanderson.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. A Transient Kinetic Analysis of PRMT1 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. Analysis of In Vivo Plant Volatiles Using Active Sampling and TD-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Frontiers | Characterization of a Fusarium graminearum Salicylate Hydroxylase [frontiersin.org]

- 28. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 29. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 30. Gene expression analysis by quantitative real-time PCR for floral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating Methyl Gentisate from Gentiana Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation of methyl gentisate, a compound of interest for its potential therapeutic and cosmeceutical properties, from plants of the Gentiana genus. While specific literature detailing the isolation of this compound from Gentiana is scarce, this document outlines a robust, generalized methodology based on established phytochemical techniques for the separation of phenolic compounds from this genus.

This compound, the methyl ester of gentisic acid, is a dihydroxybenzoic acid derivative. Research suggests it may act as a pro-drug to hydroquinone, indicating potential applications in dermatology, particularly for skin whitening, without the associated side effects of hydroquinone.[1] Gentiana, a large genus of flowering plants, is known for its rich composition of bioactive secondary metabolites, including iridoids, secoiridoids, xanthones, and flavonoids, which have been utilized in traditional medicine for centuries.[2][3]

Phytochemical Composition of Gentiana Species

Gentiana species are a rich source of a diverse array of bioactive compounds. The primary classes of phytochemicals that have been isolated and identified are summarized in the table below. This diversity necessitates multi-step purification protocols to isolate specific compounds like this compound.

| Phytochemical Class | Examples | Predominant Plant Parts |

| Iridoids and Secoiridoids | Gentiopicroside, Swertiamarin, Loganic Acid, Sweroside | Roots, Rhizomes |

| Xanthones | Gentisin, Isogentisin, Mangiferin | Roots, Aerial Parts |

| Flavonoids | Isoorientin, Isovitexin, Luteolin | Leaves, Flowers |

| Triterpenoids | Oleanolic Acid, Ursolic Acid | Roots |

| Phenolic Acids & Derivatives | Gentisic Acid, Caffeic Acid, Ferulic Acid | General Distribution |

Experimental Protocol for the Isolation of this compound

The following protocol is a generalized procedure for the isolation of this compound from Gentiana species, designed by integrating common phytochemical extraction and purification techniques for phenolic compounds.

Plant Material Preparation and Extraction

-

Collection and Preparation : Collect fresh plant material, such as the roots and rhizomes of a selected Gentiana species. Clean the plant material to remove any soil and debris. Air-dry the material in a well-ventilated area away from direct sunlight or use a lyophilizer. Once dried, grind the plant material into a coarse powder to increase the surface area for extraction.

-

Solvent Extraction : Macerate the powdered plant material in methanol (B129727) or a methanol-water mixture (e.g., 80% methanol) at a solid-to-solvent ratio of 1:10 (w/v).[4] Perform the extraction at room temperature with constant agitation for 24-48 hours. The process can be expedited by using sonication or Soxhlet extraction. After the extraction period, filter the mixture to separate the plant debris from the crude extract. Repeat the extraction process on the residue two more times to ensure exhaustive extraction. Combine the filtrates.

-

Concentration : Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a concentrated crude extract.

Solvent-Solvent Partitioning

-

Initial Fractionation : Resuspend the concentrated crude extract in distilled water and perform liquid-liquid partitioning in a separatory funnel.

-

Sequential Extraction : Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This compound, being a moderately polar phenolic compound, is expected to partition primarily into the ethyl acetate fraction.

-

Fraction Collection and Concentration : Collect each solvent fraction separately and evaporate the solvents under reduced pressure to yield the n-hexane, chloroform, and ethyl acetate fractions.

Chromatographic Purification

-

Column Chromatography :

-

Stationary Phase : Silica (B1680970) gel (60-120 mesh).

-

Column Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Sample Loading : Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution : Elute the column with a gradient solvent system of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).

-

Fraction Collection : Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring :

-

Stationary Phase : Silica gel 60 F254 plates.

-

Mobile Phase : A suitable solvent system such as chloroform:methanol (e.g., 95:5 or 90:10 v/v).

-

Visualization : Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., ferric chloride for phenolic compounds).

-

Fraction Pooling : Combine the fractions that show a spot corresponding to a reference standard of this compound or a spot with the expected characteristics of a phenolic compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Column : A reversed-phase C18 column is typically used for the separation of phenolic compounds.

-

Mobile Phase : A gradient of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile.

-

Detection : UV detector set at the maximum absorbance wavelength for this compound.

-

Purification : Inject the pooled and concentrated fractions from column chromatography. Collect the peak corresponding to the retention time of this compound.

-

Final Concentration : Evaporate the solvent from the collected HPLC fraction to obtain purified this compound.

-

Structure Elucidation and Purity Assessment

-

Purity Check : Assess the purity of the isolated compound using analytical HPLC.

-

Structure Confirmation : Confirm the identity of the isolated compound as this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Visualized Experimental Workflow

The following diagram illustrates the key stages in the proposed isolation protocol for this compound.

References

Enzymatic Synthesis of Methyl Gentisate: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl gentisate, the methyl ester of gentisic acid, is a compound of significant interest, particularly in the cosmetic and pharmaceutical industries, due to its properties as a tyrosinase inhibitor and antioxidant.[1][2] This technical guide provides an in-depth overview of the enzymatic pathways and methodologies for the synthesis of this compound. It focuses on a bienzymatic approach, starting with the biosynthesis of the precursor, gentisic acid, from salicylic (B10762653) acid, followed by its enzymatic esterification. A conceptual whole-cell biocatalysis strategy is also presented as a promising alternative for streamlined production. This document includes detailed experimental protocols, quantitative data from relevant studies, and process diagrams to facilitate understanding and application in a research and development setting.

Introduction to Enzymatic Synthesis

The synthesis of specialty chemicals through biocatalysis is gaining prominence over traditional chemical methods due to its high selectivity, mild reaction conditions, and environmental sustainability.[3][4][5] Enzymatic synthesis of this compound offers a green alternative that minimizes the formation of unwanted byproducts and avoids the use of harsh reagents.[1] This guide outlines two primary enzymatic strategies: a sequential two-step conversion and a consolidated whole-cell biocatalysis system.

Pathway I: Biosynthesis of the Precursor, Gentisic Acid

The immediate precursor to this compound is gentisic acid (2,5-dihydroxybenzoic acid, 2,5-DHBA). In biological systems, gentisic acid is produced from the phytohormone salicylic acid (SA).[6][7][8] This conversion is a hydroxylation reaction catalyzed by the enzyme Salicylic Acid 5-Hydroxylase (S5H).

Key Enzyme: Salicylic Acid 5-Hydroxylase (S5H)

S5H is a 2-oxoglutarate-dependent dioxygenase that specifically hydroxylates salicylic acid at the C5 position of its phenyl ring to form 2,5-DHBA.[6][8][9] This enzyme is a critical component in fine-tuning salicylic acid homeostasis in plants.[6][8] Studies on S5H from Arabidopsis thaliana have demonstrated its high catalytic efficiency for this conversion.[6][8]

Data Presentation: Kinetic Parameters of S5H

The following table summarizes the kinetic properties of S5H, highlighting its efficiency in converting salicylic acid to gentisic acid.

| Enzyme | Source Organism | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| S5H/DMR6 | Arabidopsis thaliana | 18.3 ± 2.1 | 0.91 ± 0.04 | 4.96 x 10⁴ | [6][8] |

| S3H | Arabidopsis thaliana | 108.2 ± 10.3 | 0.66 ± 0.02 | 6.09 x 10³ | [6][8] |

Note: S3H (Salicylic Acid 3-Hydroxylase) is included for comparison, demonstrating the superior catalytic efficiency of S5H for 5-hydroxylation.

Visualization: Gentisic Acid Biosynthesis Pathway

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Inhibitors of mammalian melanocyte tyrosinase: in vitro comparisons of alkyl esters of gentisic acid with other putative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents [mdpi.com]

- 5. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

- 6. researchgate.net [researchgate.net]

- 7. THE FORMATION OF GENTISIC ACID FROM HOMOGENTISIC ACID. VII. FURTHER PURIFICATION AND PROPERTIES OF THE GENTISIC ACID FORMING ENZYME SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Esterification of oleic acid with methanol by immobilized lipase on wrinkled silica nanoparticles with highly ordered, radially oriented mesochannels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

An In-depth Technical Guide to Methyl Gentisate: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl gentisate, also known as methyl 2,5-dihydroxybenzoate, is a phenolic compound that has garnered significant interest in the fields of dermatology, pharmacology, and medicinal chemistry. As a derivative of gentisic acid, a natural product found in various plants, this compound exhibits a range of biological activities, including skin whitening, antioxidant, and anti-inflammatory effects. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, supported by experimental protocols and pathway diagrams to facilitate further research and development.

Chemical Structure and Properties

This compound is the methyl ester of 2,5-dihydroxybenzoic acid. Its chemical structure consists of a benzene (B151609) ring substituted with two hydroxyl groups at positions 2 and 5, and a methyl ester group at position 1.

Chemical Structure:

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | methyl 2,5-dihydroxybenzoate |

| Synonyms | This compound, Gentisic acid methyl ester |

| CAS Number | 2150-46-1 |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| SMILES | COC(=O)c1cc(O)ccc1O |

| InChI Key | XGDPKUKRQHHZTH-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 86-88 °C | [1] |

| Boiling Point | 136 °C @ 1 mmHg | [2] |

| pKa | 9.87 ± 0.18 (Predicted) | [2] |

| LogP | 1.83 (Estimated) | [2] |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol (B129727). | [2] |

| Appearance | White to off-white solid | |

| UV-Vis λmax (in acidic mobile phase) | For 2,5-dihydroxybenzoic acid: 214 nm, 236 nm, 334 nm | [3] |

Table 3: Spectroscopic Data of this compound

| Spectroscopy | Peak Assignments |

| ¹H-NMR (500 MHz, CD₃COCD₃) | δ (ppm): 6.89 (s, 3-H and 5-H) |

| IR (KBr) | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=O (ester), and C-O stretching. Specific wavenumbers are not readily available for this compound, but are expected to be similar to methyl 2-hydroxybenzoate with characteristic broad O-H stretch (~3200 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-O stretches (~1200-1300 cm⁻¹). |

| ¹³C-NMR | Expected peaks for methyl carbon, aromatic carbons, and carbonyl carbon. Specific chemical shifts are not readily available for this compound but can be predicted based on its structure. |

Synthesis of this compound

This compound can be synthesized from its corresponding carboxylic acid, 2,5-dihydroxybenzoic acid, through Fischer esterification.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,5-Dihydroxybenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2,5-dihydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Biological Activities and Mechanisms of Action

This compound is recognized for its potential applications in dermatology and medicine due to its multifaceted biological activities.

Skin Whitening Activity: Tyrosinase Inhibition

This compound is known to inhibit melanogenesis, the process of melanin (B1238610) production in the skin. This effect is primarily attributed to its ability to inhibit tyrosinase, the key enzyme in the melanin synthesis pathway. It is also considered a pro-drug of hydroquinone, a well-known skin-lightening agent.[4]

Mechanism of Tyrosinase Inhibition:

Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a precursor for melanin. This compound acts as a competitive inhibitor of tyrosinase, binding to the active site of the enzyme and preventing the substrate from binding, thus reducing melanin production.

Quantitative Analysis:

-

IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) of this compound against mammalian tyrosinase is approximately 11 µg/mL.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

- 4. Inhibitors of mammalian melanocyte tyrosinase: in vitro comparisons of alkyl esters of gentisic acid with other putative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Methyl Gentisate

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of active compounds is fundamental. This guide provides an in-depth look at the solubility of methyl gentisate (also known as methyl 2,5-dihydroxybenzoate), a compound of interest for its various biological activities. Due to the limited availability of extensive quantitative data in publicly accessible literature, this guide presents the available qualitative and semi-quantitative data, alongside a comprehensive, generalized protocol for the experimental determination of its solubility.

Quantitative and Qualitative Solubility Data

Precise, quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented. The available information is summarized in the table below. It is important to note that "slightly soluble" is a qualitative description and can vary between sources. The most concrete data point comes from a supplier, indicating high solubility in DMSO.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Data Type |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 200 mg/mL[1][2] | Semi-quantitative |

| Methanol | Not Specified | Slightly Soluble[3] | Qualitative |

| Water | Not Specified | Soluble[4] | Qualitative |

To provide a broader perspective for solvent selection in experimental work, the following table presents solubility data for the structurally related compound, gentisic acid. It is crucial to recognize that while these compounds share a phenolic acid moiety, their overall structures differ, and therefore, their solubilities may not be identical. This data is provided for reference purposes only.

Table 2: Solubility of Gentisic Acid (Reference Data)

| Solvent | Solubility at 25 °C ( g/100g of solvent) | Solubility at 40 °C ( g/100g of solvent) |

| Water | 0.85 | 1.55 |

| Methanol | 42.3 | 53.8 |

| Ethanol | 33.1 | 43.2 |

| 1-Propanol | 27.2 | 36.4 |

| 2-Propanol | 24.5 | 33.1 |

| 2-Butanone | 26.9 | 38.2 |

| Ethyl Acetate | 15.1 | 22.4 |

| Acetonitrile | 13.9 | 20.1 |

| Dimethylformamide (DMF) | 68.4 | 81.2 |

Data for gentisic acid is adapted from a study by I. L. dos Ramos et al., published in Fluid Phase Equilibria, 2018.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a compound like this compound using the widely accepted isothermal shake-flask method, followed by quantification.

1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gravimetric analysis setup (drying oven, desiccator).

2. Procedure

2.1. Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

2.2. Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

2.3. Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

If necessary, dilute the clear filtrate with a known volume of the solvent to bring the concentration within the analytical range of the chosen quantification method.

2.4. Quantification:

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

-

Inject the filtered and diluted sample solution and determine its concentration from the calibration curve.

Using Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear, saturated filtrate into the evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it. The difference between the final and initial weight of the dish gives the mass of the dissolved this compound.

3. Calculation of Solubility

Calculate the solubility of this compound in the selected solvent at the specified temperature. The results are typically expressed in mg/mL, g/100g of solvent, or as a mole fraction.

Visualizing Key Concepts and Workflows

To further aid in the understanding of the processes and principles involved in solubility, the following diagrams have been generated.

References

Spectroscopic Profile of Methyl Gentisate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl gentisate (methyl 2,5-dihydroxybenzoate), a compound of interest in various research fields, including drug development. This document presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of published spectra specifically for this compound, data for the closely related isomer, methyl 2,4-dihydroxybenzoate (B8728270), and the parent compound, methyl salicylate (B1505791) (methyl 2-hydroxybenzoate), are included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 6.89 | s | 2H | 3-H and 5-H | CD₃COCD₃ |

Note: Data extracted from a study on the metabolism of 4-hydroxybenzoic acid. The spectrum shown was limited to the 6.7 to 7.3 ppm range.[1]

Table 2: ¹³C NMR Spectroscopic Data of Methyl 2-hydroxybenzoate (Reference)

| Chemical Shift (δ) ppm | Assignment |

| 161.4 | C1 (C-OH) |

| 112.9 | C2 (C=O) |

| 135.9 | C3 |

| 117.6 | C4 |

| 130.1 | C5 |

| 119.2 | C6 |

| 170.5 | C=O (ester) |

| 52.3 | O-CH₃ |

Note: This data is for methyl 2-hydroxybenzoate and serves as a reference for the expected chemical shifts in a substituted methyl benzoate. The presence of a second hydroxyl group in this compound will influence these shifts.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Hydroxybenzoic Acid Derivatives

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | O-H (hydroxyl) | Stretching (broad) |

| ~3050 | C-H (aromatic) | Stretching |

| ~2950 | C-H (methyl) | Stretching |

| ~1700 | C=O (ester) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| ~1250 | C-O (ester/phenol) | Stretching |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometric Data for this compound

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular Ion) |

| 137 | [M - OCH₃]⁺ |

| 109 | [M - COOCH₃]⁺ |

Note: The expected molecular ion peak for this compound (C₈H₈O₄) is at m/z 168. Common fragmentation patterns for methyl esters of aromatic acids include the loss of the methoxy (B1213986) group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃). The mass spectrum for methyl 2,4-dihydroxybenzoate shows a molecular ion at m/z 168 and a significant fragment at m/z 136.[3]

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Sample Preparation:

-

A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated acetone (B3395972) (CD₃COCD₃), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)).

-

A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

The sample is placed in a 5 mm NMR tube and inserted into the spectrometer's magnet.

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

-

The acquired FID is then Fourier transformed to produce the frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectra are typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

Solid Samples (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Solid or Liquid Samples (Attenuated Total Reflectance - ATR): A small amount of the sample is placed directly onto the ATR crystal. This technique requires minimal sample preparation.

-

Liquid Samples (Neat): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure solvent) is recorded.

-

The sample is placed in the instrument's beam path.

-

The infrared radiation is passed through the sample, and the transmitted or reflected light is detected.

-

The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, which ionizes molecules and separates them based on their mass-to-charge ratio (m/z).

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Common ionization techniques for organic molecules include Electron Ionization (EI), which is a hard ionization technique that causes significant fragmentation, and Electrospray Ionization (ESI), which is a soft ionization technique that often leaves the molecular ion intact.

Mass Analysis and Detection:

-

The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their m/z ratio.

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Methyl 2,4-Dihydroxybenzoate | C8H8O4 | CID 16523 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Methyl 2,5-Dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dihydroxybenzoate (B8804636), also known as methyl gentisate, is a phenolic compound with potential applications in the pharmaceutical and cosmetic industries due to its biological activities, including tyrosinase inhibition and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of methyl 2,5-dihydroxybenzoate, detailing its occurrence in various plant and microbial species. The guide includes a summary of quantitative data for related compounds, comprehensive experimental protocols for isolation and characterization, and a discussion of its biosynthetic pathways and potential mechanisms of action, visualized through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Occurrence of Methyl 2,5-Dihydroxybenzoate

Methyl 2,5-dihydroxybenzoate is a naturally occurring ester of gentisic acid (2,5-dihydroxybenzoic acid). Its presence has been identified in a limited number of plant species and is suggested in microbial sources known for producing a diverse array of secondary metabolites.

Plant Sources

The primary plant sources identified to contain methyl 2,5-dihydroxybenzoate or its precursor, gentisic acid, belong to the genera Gentiana and Gaultheria.

-

Gentiana Species (Gentian): The roots of various Gentiana species, particularly Gentiana lutea (yellow gentian), are well-documented sources of gentisic acid and its derivatives. While direct quantitative data for methyl 2,5-dihydroxybenzoate is limited, the presence of its precursor suggests its potential occurrence, likely at low concentrations. Quantitative analyses of Gentiana lutea roots have revealed the presence of numerous secoiridoids, xanthones, and phenolic acids[1][2][3][4].

-

Gaultheria procumbens (Wintergreen): The essential oil of wintergreen is renowned for its high concentration of methyl salicylate (B1505791). However, the plant itself contains a variety of other phenolic compounds. While methyl salicylate is the dominant volatile, the presence of other benzoate (B1203000) derivatives, including methyl 2,5-dihydroxybenzoate, in the plant tissues cannot be entirely ruled out, though it is not a primary component of the essential oil[5][6][7][8]. One study on the volatile constituents of Gaultheria procumbens aerial parts identified methyl salicylate as the main component (61.14%), but did not report the presence of methyl 2,5-dihydroxybenzoate[9].

-

Iberis sempervirens (Evergreen Candytuft): The fruit of this plant has been reported to contain methyl 2,5-dihydroxybenzoate.

Microbial Sources

While the direct isolation of methyl 2,5-dihydroxybenzoate from microorganisms is not extensively documented, the biosynthetic capabilities of certain bacterial genera, particularly Streptomyces, suggest they are promising potential sources.

-

Streptomyces Species: This genus is a prolific producer of a vast array of secondary metabolites, including many aromatic compounds synthesized via the polyketide pathway[10]. The precursor to methyl 2,5-dihydroxybenzoate, gentisic acid, is a known microbial metabolite. Given the prevalence of methyltransferase enzymes in Streptomyces, it is highly probable that strains capable of producing gentisic acid could also synthesize its methyl ester. Genome mining of Streptomyces has revealed numerous biosynthetic gene clusters with the potential to produce novel compounds[11][12][13].

Quantitative Data

Precise quantitative data for methyl 2,5-dihydroxybenzoate in natural sources is scarce in the current literature. However, data for related compounds, particularly in Gentiana lutea, can provide an indication of the potential yield.

| Plant Source | Compound | Concentration (% w/w) | Method of Analysis | Reference |

| Gentiana lutea (root) | Gentiopicroside | 1.85 - 3.97 | HPLC/ESI-MS | [2] |

| Gentiana lutea (root) | Loganic Acid | 0.11 - 1.30 | HPLC/ESI-MS | [2] |

| Gentiana lutea (root) | Isogentisin | 0.03 - 0.48 | HPLC/ESI-MS | [2] |

| Gaultheria procumbens (essential oil) | Methyl Salicylate | > 99 | GC-MS | [5] |

| Gaultheria procumbens (aerial parts, volatile oil) | Methyl Salicylate | 61.14 | GC-MS | [9] |

Biosynthesis of Methyl 2,5-Dihydroxybenzoate

The biosynthesis of methyl 2,5-dihydroxybenzoate proceeds via the formation of its precursor, gentisic acid, followed by a methylation step.

Biosynthesis of Gentisic Acid

Gentisic acid can be synthesized in nature through two primary pathways:

-

Shikimate Pathway: In many plants and microorganisms, gentisic acid is a downstream product of the shikimate pathway, which produces aromatic amino acids. Chorismate, a key intermediate in this pathway, can be converted to isochorismate and subsequently to 2,3-dihydro-2,3-dihydroxybenzoate, which is then oxidized to 2,5-dihydroxybenzoic acid (gentisic acid).

-

Polyketide Pathway: In some microorganisms, particularly actinomycetes like Streptomyces, gentisic acid can be synthesized via the polyketide pathway. This involves the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and aromatization to yield various aromatic compounds, including gentisic acid.

Methylation of Gentisic Acid

The final step in the biosynthesis of methyl 2,5-dihydroxybenzoate is the esterification of the carboxyl group of gentisic acid. This reaction is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Specifically, a benzoic acid carboxyl methyltransferase (BSMT) would utilize SAM as a methyl group donor to convert gentisic acid to methyl 2,5-dihydroxybenzoate.

Experimental Protocols

The following protocols are generalized methodologies for the extraction, isolation, and identification of methyl 2,5-dihydroxybenzoate from plant and microbial sources. Optimization will be required based on the specific source material.

Extraction and Isolation from Gentiana lutea Roots

This protocol focuses on the extraction of moderately polar compounds from gentian roots.

1. Sample Preparation:

- Obtain fresh or dried roots of Gentiana lutea.

- Wash fresh roots thoroughly to remove soil and debris.

- Chop the roots into small pieces and air-dry or freeze-dry.

- Grind the dried root material into a fine powder.

2. Extraction:

- Macerate the powdered root material (100 g) with 80% methanol (B129727) (1 L) at room temperature for 24 hours with occasional shaking.

- Filter the extract through Whatman No. 1 filter paper.

- Repeat the extraction process twice more with fresh solvent.

- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

3. Fractionation:

- Suspend the crude extract in distilled water (200 mL) and partition successively with n-hexane, chloroform, and ethyl acetate (B1210297) (3 x 200 mL each).

- Methyl 2,5-dihydroxybenzoate is expected to partition into the ethyl acetate fraction.

- Concentrate the ethyl acetate fraction to dryness.

4. Chromatographic Purification:

- Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

- Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

- Monitor the fractions by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm).

- Combine fractions containing the compound of interest.

- Perform further purification by preparative HPLC on a C18 column with a mobile phase of methanol and water.

// Nodes

Start [label="Gentiana lutea Roots", fillcolor="#F1F3F4", fontcolor="#202124"];

Grinding [label="Grinding", fillcolor="#FBBC05", fontcolor="#202124"];

Extraction [label="Maceration with 80% Methanol", fillcolor="#FBBC05", fontcolor="#202124"];

Filtration [label="Filtration and Concentration", fillcolor="#FBBC05", fontcolor="#202124"];

Partition [label="Solvent Partitioning\n(n-Hexane, Chloroform, Ethyl Acetate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

EtOAc [label="Ethyl Acetate Fraction", fillcolor="#34A853", fontcolor="#FFFFFF"];

ColumnChrom [label="Silica Gel Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];

PrepHPLC [label="Preparative HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"];

PureCompound [label="Pure Methyl 2,5-dihydroxybenzoate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges

Start -> Grinding;

Grinding -> Extraction;

Extraction -> Filtration;

Filtration -> Partition;

Partition -> EtOAc;

EtOAc -> ColumnChrom;

ColumnChrom -> PrepHPLC;

PrepHPLC -> PureCompound;

}

Structure Elucidation

The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the chemical structure and assign all proton and carbon signals.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl and ester carbonyl groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima characteristic of the phenolic chromophore.

Biological Activities and Signaling Pathways

Methyl 2,5-dihydroxybenzoate, as a phenolic compound, is predicted to exhibit a range of biological activities. While specific studies on this compound are limited, its structural similarity to other well-researched phenolic compounds allows for the inference of its potential mechanisms of action.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the development of skin-lightening agents. Phenolic compounds are known to inhibit tyrosinase through various mechanisms, including chelation of the copper ions in the active site and acting as competitive or non-competitive inhibitors[14][15][16][17][18]. Methyl 2,5-dihydroxybenzoate, with its dihydroxy-substituted aromatic ring, is a likely candidate for tyrosinase inhibition.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory response, leading to the production of pro-inflammatory cytokines and enzymes[19][20][21][22][23]. Structurally related compounds to methyl 2,5-dihydroxybenzoate have been shown to inhibit these pathways.

Conclusion and Future Directions

Methyl 2,5-dihydroxybenzoate is a natural product with significant potential for development in the pharmaceutical and cosmetic sectors. While its natural occurrence appears to be limited, plant species such as Gentiana lutea and microbial sources like Streptomyces represent promising avenues for its isolation and production. Further research is warranted to:

-

Quantify the concentration of methyl 2,5-dihydroxybenzoate in various natural sources to identify high-yielding species or strains.

-

Optimize isolation and purification protocols to improve efficiency and yield.

-

Elucidate the complete biosynthetic pathway in different organisms to enable metabolic engineering for enhanced production.

-

Conduct comprehensive biological activity screening to fully characterize its therapeutic potential and elucidate its precise mechanisms of action.

This technical guide provides a solid foundation for future research and development efforts focused on harnessing the potential of methyl 2,5-dihydroxybenzoate from natural sources.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative HPLC/ESI-MS and HPLC/DAD study of different populations of cultivated, wild and commercial Gentiana lutea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Phytochemistry and Biological Profile of Gaultheria procumbens L. and Wintergreen Essential Oil: From Traditional Application to Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. greenpharmacy.info [greenpharmacy.info]

- 8. mdpi.com [mdpi.com]

- 9. mail.greenpharmacy.info [mail.greenpharmacy.info]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Pan-Genome of the Genus Streptomyces and Prioritization of Biosynthetic Gene Clusters With Potential to Produce Antibiotic Compounds [frontiersin.org]

- 12. Biosynthetic Potential of Streptomyces Rationalizes Genome-Based Bioprospecting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. saudijournals.com [saudijournals.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Methyl gallate attenuates inflammation induced by Toll-like receptor ligands by inhibiting MAPK and NF-Κb signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory effect of methyl dehydrojasmonate (J2) is mediated by the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Mechanism of Action of Methyl Gentisate on Tyrosinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl gentisate, the methyl ester of gentisic acid, has been identified as an inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. This technical guide delineates the current understanding of the mechanism of action of this compound on tyrosinase, drawing from available in vitro data. While direct detailed kinetic and spectroscopic studies on this compound are limited, this guide provides comprehensive, standardized experimental protocols for its characterization as a tyrosinase inhibitor. Furthermore, a proposed binding mode of this compound within the tyrosinase active site is presented through a conceptual molecular docking visualization. This document serves as a foundational resource for researchers and professionals in the fields of dermatology, cosmetology, and pharmacology who are engaged in the development of novel skin-lightening agents and treatments for hyperpigmentation disorders.

Introduction to Tyrosinase and its Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Overproduction and accumulation of melanin can lead to various dermatological conditions, including melasma, freckles, age spots, and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and therapeutics for hyperpigmentary disorders.

This compound (methyl 2,5-dihydroxybenzoate) is a derivative of gentisic acid, a naturally occurring dihydroxybenzoic acid. Its potential as a tyrosinase inhibitor has been highlighted in comparative studies with other depigmenting agents. This guide will consolidate the known quantitative data and provide a framework for further detailed investigation into its inhibitory mechanism.

Quantitative Data on Tyrosinase Inhibition by this compound and Related Compounds

In vitro studies utilizing mammalian melanocyte cell cultures and cell-free extracts have provided quantitative data on the inhibitory potency of this compound and its parent compound, gentisic acid, against tyrosinase. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of an inhibitor.

| Compound | IC50 (µg/mL) | IC50 (µM) | Source |

| This compound | ~11 | ~65.4 | [3] |

| Ethyl Gentisate | ~20 | ~109.8 | [3] |

| Gentisic Acid | >100 | >649 | [3] |

| Kojic Acid (Reference) | ~6 | ~42.2 | [3] |

| Hydroquinone (B1673460) (Reference) | ~72 | ~653.8 | [3] |

Note: The IC50 values were determined using cell-free extracts from murine melanoma cells.

These data indicate that this compound is a more potent inhibitor of tyrosinase than its parent compound, gentisic acid, and the commercially used skin-lightening agent, hydroquinone.[3] Its efficacy is comparable to that of kojic acid, a well-established tyrosinase inhibitor.[3]

Experimental Protocols for Mechanistic Studies

To fully elucidate the mechanism of action of this compound on tyrosinase, a series of standardized biochemical and biophysical assays are required. The following sections detail the experimental protocols for these investigations.

Enzyme Inhibition Assay

This assay is fundamental to determining the inhibitory effect of this compound on tyrosinase activity. Mushroom tyrosinase is commonly used for these studies due to its commercial availability and structural similarity to mammalian tyrosinase.

Objective: To determine the IC50 value of this compound for mushroom tyrosinase.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (substrate)

-

This compound (test inhibitor)

-

Kojic Acid (positive control)

-

Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

-

Spectrophotometer (capable of reading at 475 nm)

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a series of dilutions of this compound and kojic acid in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 1%).

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

This compound or kojic acid solution (or solvent control)

-

Mushroom tyrosinase solution

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution.

-

Immediately measure the absorbance at 475 nm (for the formation of dopachrome) at regular intervals for a set duration (e.g., 20 minutes).

-

Calculate the initial velocity (V₀) of the reaction for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Enzyme Kinetics Analysis

To understand how this compound interacts with tyrosinase (e.g., competitive, non-competitive, uncompetitive, or mixed-type inhibition), enzyme kinetic studies are performed.

Objective: To determine the mode of inhibition of this compound on tyrosinase.

Procedure:

-

Perform the enzyme inhibition assay as described in section 3.1, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).

-

Analyze the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the inhibition type.

Spectroscopic Analysis of Interaction

Spectroscopic techniques such as UV-Visible (UV-Vis) and fluorescence spectroscopy can provide insights into the binding interaction between this compound and tyrosinase.

Objective: To investigate the binding and potential conformational changes of tyrosinase upon interaction with this compound.

3.3.1. UV-Visible Spectroscopy

Procedure:

-

Record the UV-Vis absorption spectrum of tyrosinase in phosphate buffer.

-

Titrate the tyrosinase solution with increasing concentrations of this compound.

-

Record the UV-Vis spectrum after each addition of the inhibitor.

-

Analyze any changes in the absorption spectrum of tyrosinase, which may indicate complex formation.

3.3.2. Fluorescence Spectroscopy

Procedure:

-

Record the intrinsic fluorescence emission spectrum of tyrosinase (excitation typically around 280 nm to excite tryptophan and tyrosine residues).

-

Titrate the tyrosinase solution with increasing concentrations of this compound.

-

Record the fluorescence emission spectrum after each addition.

-

Analyze the quenching of tyrosinase's intrinsic fluorescence. The data can be used to calculate binding constants (Ka) and the number of binding sites (n) using the Stern-Volmer and Scatchard equations.

Visualization of the Mechanism of Action

To provide a conceptual framework for the interaction between this compound and tyrosinase, the following diagrams illustrate the key processes and relationships.

Experimental Workflow

The logical flow of experiments to characterize the inhibitory action of this compound on tyrosinase is depicted below.

Caption: Workflow for characterizing this compound's tyrosinase inhibition.

Proposed Signaling Pathway of Tyrosinase Inhibition

This diagram illustrates the point of intervention of this compound in the melanin biosynthesis pathway.

Caption: Inhibition of melanogenesis by this compound via tyrosinase.

Conceptual Molecular Docking of this compound in Tyrosinase Active Site

The following diagram represents a hypothetical binding mode of this compound within the active site of mushroom tyrosinase (PDB ID: 2Y9X), which contains two copper ions essential for its catalytic activity.

Caption: Proposed chelation of copper ions by this compound in the active site.

Conclusion

This compound demonstrates significant potential as a tyrosinase inhibitor for applications in skin lightening and the management of hyperpigmentation. The available quantitative data positions it as a more effective agent than hydroquinone and comparable to kojic acid. To fully realize its therapeutic and cosmetic potential, further in-depth studies employing the detailed experimental protocols outlined in this guide are essential. Elucidating the precise kinetic mechanism, characterizing the binding interaction through spectroscopic methods, and validating the proposed binding mode via computational and structural studies will provide a comprehensive understanding of its mechanism of action and pave the way for its rational development as a novel and effective tyrosinase inhibitor.

References

In Vitro Antioxidant Properties of Methyl Gentisate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl gentisate (methyl 2,5-dihydroxybenzoate), a derivative of gentisic acid, is a phenolic compound that has garnered interest for its potential biological activities, including its role as an antioxidant. This technical guide provides a comprehensive overview of the in vitro antioxidant properties of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.

Core Antioxidant Mechanisms

This compound's antioxidant activity is primarily attributed to its chemical structure, specifically the presence of hydroxyl groups on the benzene (B151609) ring. These groups can donate hydrogen atoms to neutralize free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage. The main in vitro mechanisms evaluated are radical scavenging and metal ion reduction.

Quantitative Antioxidant Data

The following tables summarize the available quantitative data for the antioxidant and related activities of this compound and its parent compound, gentisic acid. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

| Assay | Test Compound | IC50 Value | Reference Compound | IC50 Value (Reference) |

| Tyrosinase Inhibition | This compound | ~11 µg/mL | Kojic Acid | ~6 µg/mL |

Table 1: Tyrosinase inhibitory activity of this compound.

| Assay | Test Compound | Antioxidant Capacity | Reference Compound | Antioxidant Capacity (Reference) |

| FRAP | Gentisic Acid (2,5-dihydroxybenzoic acid) | 236.00 µM Fe²⁺ | Trolox | Not specified in the study |

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Gentisic Acid.[1]